
4-Sec-butyl-2-tert-butylphenol
Vue d'ensemble
Description
4-Sec-butyl-2-tert-butylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes both a sec-butyl and a tert-butyl group attached to the phenol ring. These bulky substituents can significantly influence the compound’s chemical properties and reactivity.
Applications De Recherche Scientifique
4-Sec-butyl-2-tert-butylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance their performance .
Safety and Hazards
The safety data sheet for a similar compound, 4-tert-Butylphenol, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mécanisme D'action
Target of Action
Similar compounds such as 2,4-di-tert-butylphenol have been reported to exert significant inhibitory activity on monoamine oxidase (mao) in adult tetranychus cinnabarinus females .
Mode of Action
It’s worth noting that related compounds like 2,4-di-tert-butylphenol have been shown to cause neurotoxic symptoms including excitation, convulsion, and paralysis in mites . These effects are possibly due to their preventive effects on the deamination of biogenic amines (BAs) in the nervous system, most likely through inhibitory effects on MAO or MAO-like enzymes and/or interactions with certain special biogenic amine G protein-coupled receptors .
Biochemical Pathways
Related compounds like 2,4-di-tert-butylphenol have been shown to affect the deamination of bas in the nervous system, possibly through inhibitory effects on mao or mao-like enzymes .
Result of Action
Related compounds like 2,4-di-tert-butylphenol have been shown to cause neurotoxic symptoms in mites, indicating a potential impact on the nervous system .
Analyse Biochimique
Biochemical Properties
4-Sec-butyl-2-tert-butylphenol plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It has been observed to induce the enzyme CYP102 (Cytochrome P450BM-3) in Bacillus megaterium . This interaction suggests that this compound may influence the metabolic pathways involving cytochrome P450 enzymes, which are crucial for the oxidation of organic substances.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been reported to exhibit estrogenic properties, which can influence cell signaling pathways and gene expression . The compound’s ability to modulate estrogen receptors may lead to changes in cellular metabolism and proliferation, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound’s structure allows it to interact with estrogen receptors, potentially acting as an agonist or antagonist . These interactions can lead to the activation or inhibition of downstream signaling pathways, resulting in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound’s stability is crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent observations of its biochemical effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating estrogenic activity. At higher doses, it may lead to toxic or adverse effects, including potential endocrine disruption . Understanding the dosage-dependent effects is essential for determining safe and effective applications of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those mediated by cytochrome P450 enzymes. The compound’s interaction with these enzymes can influence metabolic flux and the levels of metabolites . This interaction highlights the compound’s role in modulating biochemical reactions within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The precise localization within the cell is essential for understanding the compound’s role in cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Sec-butyl-2-tert-butylphenol can be synthesized through the alkylation of phenol. One common method involves the acid-catalyzed alkylation of phenol with isobutene. The reaction typically uses a strong acid catalyst such as sulfuric acid or a sulfonic acid resin. The reaction conditions, including temperature and time, are carefully controlled to maximize the yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, industrial methods may include purification steps such as distillation or crystallization to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Sec-butyl-2-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be hydrogenated under specific conditions to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenolic compounds
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-butylphenol
- 2,6-di-tert-butylphenol
- 2,4-di-tert-butylphenol
- Butylated hydroxytoluene (BHT)
Comparison
4-Sec-butyl-2-tert-butylphenol is unique due to the presence of both sec-butyl and tert-butyl groups, which can influence its steric and electronic properties. Compared to similar compounds like 4-tert-butylphenol and 2,6-di-tert-butylphenol, it may exhibit different reactivity and stability. For instance, the presence of the sec-butyl group can introduce additional steric hindrance, affecting the compound’s ability to undergo certain reactions. Additionally, its antioxidant properties may differ from those of butylated hydroxytoluene (BHT) due to variations in molecular structure .
Propriétés
IUPAC Name |
4-butan-2-yl-2-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-6-10(2)11-7-8-13(15)12(9-11)14(3,4)5/h7-10,15H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMYLDCYUHBSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885986 | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-4-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52184-13-1 | |
| Record name | 2-(1,1-Dimethylethyl)-4-(1-methylpropyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52184-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-sec-Butyl-2-tert-butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052184131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-4-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-4-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-SEC-BUTYL-2-TERT-BUTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBY5ZV6C2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


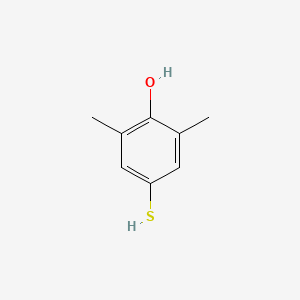
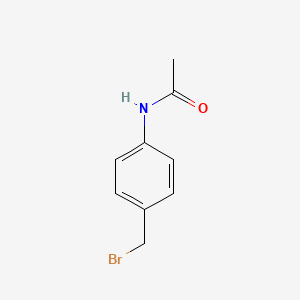


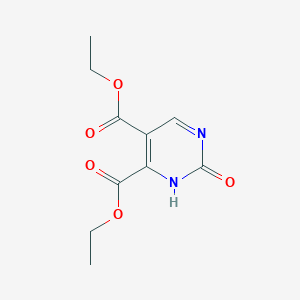

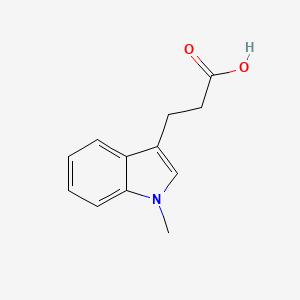
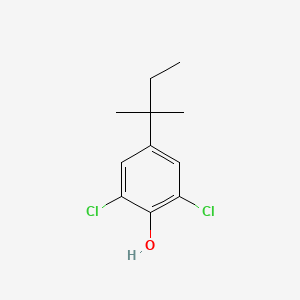

![6-Chlorotetrazolo[1,5-b]pyridazine](/img/structure/B1605628.png)

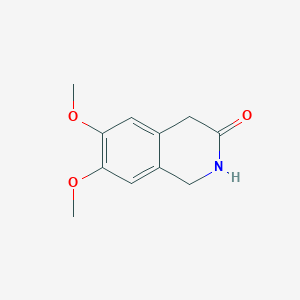
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] benzoate](/img/structure/B1605633.png)

